

Application Notes for AS-85 in Kinase Activity Assays

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Compound of Interest

Compound Name: AS-85

Cat. No.: B8248211

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Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a wide variety of cellular processes, including signal transduction, cell cycle progression, and metabolism. The dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. As such, kinases have become a major class of therapeutic targets. **AS-85** is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) / Akt signaling pathway, a critical pathway often implicated in cell survival and proliferation. These application notes provide detailed protocols for utilizing **AS-85** in various kinase activity assays to characterize its inhibitory properties and elucidate its mechanism of action.

Mechanism of Action

AS-85 is an ATP-competitive inhibitor that targets the p110 α isoform of PI3K. By binding to the ATP-binding pocket of the kinase domain, **AS-85** prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of the downstream serine/threonine kinase Akt (also known as Protein Kinase B), thereby inhibiting the entire PI3K/Akt signaling cascade. This pathway is crucial for promoting cell survival, growth, and proliferation, and its inhibition by **AS-85** can lead to apoptosis and cell cycle arrest in cancer cells where this pathway is constitutively active.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of **AS-85**

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **AS-85** against a panel of protein kinases. The data demonstrates the high potency and selectivity of **AS-85** for the PI3K α isoform.

Kinase Target	IC ₅₀ (nM)	Assay Type
PI3K α	5.2	ADP-Glo™ Kinase Assay
PI3K β	85.7	ADP-Glo™ Kinase Assay
PI3K δ	152.3	ADP-Glo™ Kinase Assay
PI3K γ	250.1	ADP-Glo™ Kinase Assay
Akt1	> 10,000	Radiometric Assay
mTOR	> 10,000	Radiometric Assay
MEK1	> 10,000	Radiometric Assay
ERK2	> 10,000	Radiometric Assay

Table 2: Cellular Activity of **AS-85**

This table shows the effect of **AS-85** on the phosphorylation of Akt in a cellular context, confirming its on-target activity within cells.

Cell Line	Target	Cellular IC ₅₀ (nM)	Assay Type
MCF-7 (Breast Cancer)	p-Akt (Ser473)	25.8	Western Blot
U87-MG (Glioblastoma)	p-Akt (Ser473)	31.5	In-Cell ELISA

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes the determination of IC50 values for **AS-85** against PI3K isoforms using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

Materials:

- Purified recombinant PI3K α , PI3K β , PI3K δ , PI3K γ enzymes
- PIP2 substrate
- **AS-85** compound
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35
- 384-well white assay plates

Procedure:

- Prepare a serial dilution of **AS-85** in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
- Add 2.5 μ L of the diluted **AS-85** or vehicle control (DMSO in Assay Buffer) to the wells of a 384-well plate.
- Add 2.5 μ L of a solution containing the kinase and PIP2 substrate in Assay Buffer to each well.
- Initiate the kinase reaction by adding 5 μ L of ATP solution in Assay Buffer to each well. The final ATP concentration should be at the K_m value for each respective kinase.
- Incubate the plate at room temperature for 60 minutes.

- Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit manufacturer's instructions. Briefly, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of **AS-85** relative to the vehicle control and plot the results to determine the IC50 value using a non-linear regression curve fit.

2. Cellular p-Akt (Ser473) Inhibition Assay (Western Blot)

This protocol details the assessment of **AS-85**'s ability to inhibit Akt phosphorylation in a cellular context.

Materials:

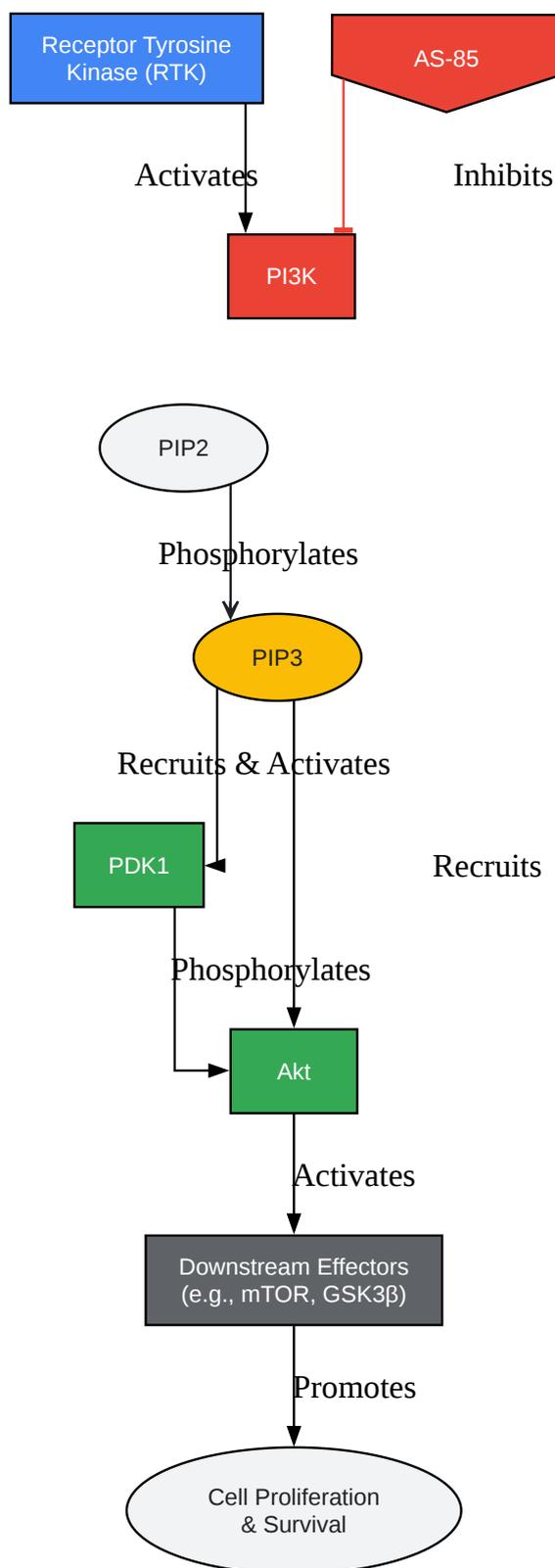
- MCF-7 cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- **AS-85** compound
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-p-Akt (Ser473), anti-total-Akt, anti-GAPDH
- HRP-conjugated secondary antibody
- ECL Western Blotting Substrate
- SDS-PAGE gels and blotting equipment

Procedure:

- Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of **AS-85** or vehicle control (DMSO) for 2 hours.

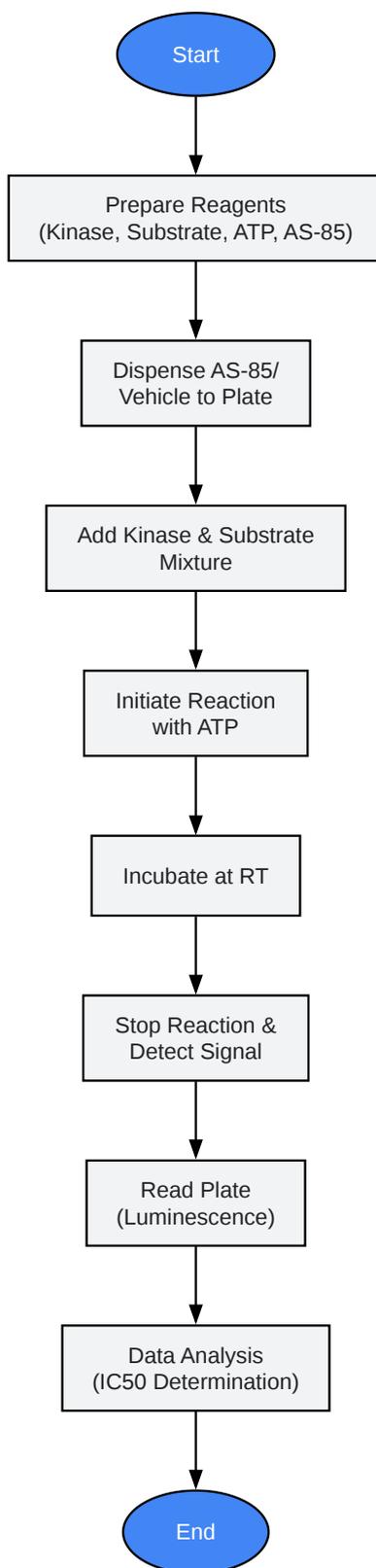
- After treatment, wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an ECL substrate and an imaging system.
- Strip the membrane and re-probe with antibodies against total Akt and GAPDH (as a loading control).
- Quantify the band intensities and normalize the p-Akt signal to total Akt and then to the loading control to determine the extent of inhibition.

Visualizations



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Caption: PI3K/Akt Signaling Pathway and the inhibitory action of **AS-85**.



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Caption: General workflow for an in vitro kinase activity assay.

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